molecular formula C17H28N2O B4423384 N-(2-Adamantyl)-N'-cyclohexylurea

N-(2-Adamantyl)-N'-cyclohexylurea

Cat. No.: B4423384
M. Wt: 276.4 g/mol
InChI Key: RFONAXXDMGITIV-UHFFFAOYSA-N
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Description

N-(2-Adamantyl)-N’-cyclohexylurea is a compound that features a unique structure combining an adamantane moiety with a cyclohexylurea group Adamantane is a polycyclic cage molecule known for its high symmetry and remarkable properties, while cyclohexylurea is a functional group commonly found in various chemical and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Adamantyl)-N’-cyclohexylurea typically involves the reaction of 2-adamantanone with cyclohexylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to form the desired urea compound. Commonly used catalysts include Lewis acids such as aluminum chloride or boron trifluoride. The reaction is typically carried out under mild conditions, with temperatures ranging from 25°C to 50°C and reaction times of 2 to 6 hours .

Industrial Production Methods

Industrial production of N-(2-Adamantyl)-N’-cyclohexylurea follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(2-Adamantyl)-N’-cyclohexylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Adamantyl)-N’-cyclohexylurea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-Adamantyl)-N’-cyclohexylurea involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the lipophilicity of the compound, allowing it to easily cross cell membranes. Once inside the cell, the compound can interact with various proteins and enzymes, modulating their activity. The cyclohexylurea group can form hydrogen bonds with target molecules, further stabilizing the interaction. This dual mechanism of action makes N-(2-Adamantyl)-N’-cyclohexylurea a versatile compound with potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Adamantyl)-N’-benzylurea: Similar structure but with a benzyl group instead of a cyclohexyl group.

    N-(2-Adamantyl)-N’-methylurea: Contains a methyl group instead of a cyclohexyl group.

    N-(2-Adamantyl)-N’-phenylurea: Features a phenyl group in place of the cyclohexyl group.

Uniqueness

N-(2-Adamantyl)-N’-cyclohexylurea is unique due to its combination of the adamantane and cyclohexylurea moieties. This combination imparts the compound with enhanced lipophilicity, stability, and the ability to form strong hydrogen bonds with target molecules. These properties make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1-(2-adamantyl)-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c20-17(18-15-4-2-1-3-5-15)19-16-13-7-11-6-12(9-13)10-14(16)8-11/h11-16H,1-10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFONAXXDMGITIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823454
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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